1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Description
1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound featuring a quinoline backbone with a methyl substituent at the 1-position and two ketone groups at positions 2 and 3.
Properties
IUPAC Name |
1-methyl-7,8-dihydro-6H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMANJNJOGJCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Formation of more reduced forms of the compound.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2,5-dione derivatives, while reduction could produce more saturated quinoline compounds.
Scientific Research Applications
Table 1: Summary of Synthesis Techniques
| Synthesis Method | Yield | Conditions |
|---|---|---|
| One-pot synthesis with Meldrum's acid | Moderate (32%) | Mild conditions, single laboratory step |
| Traditional multi-step synthesis | Lower (12%-27%) | Requires intermediate isolation |
Biological Activities
The biological potential of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives has been extensively studied. Compounds in the quinoline family have demonstrated significant antiproliferative effects against various cancer cell lines. They also exhibit a range of other biological activities including:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Antiviral Effects : Potential applications in treating viral infections.
- Antimalarial Properties : Demonstrated efficacy against malaria parasites .
Therapeutic Applications
The therapeutic implications of this compound are promising. The compound has been investigated for its role in inhibiting specific enzymes linked to disease processes. For instance, derivatives of quinoline-5,8-diones have shown effectiveness in inhibiting transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases .
Case Studies
Several case studies highlight the compound's potential:
- Cancer Treatment : A study demonstrated that derivatives of this compound inhibited tumor growth in preclinical models. The compounds were administered at varying dosages (5 mg/kg to 20 mg/kg) with significant reductions in tumor volume observed .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
4-Hydroxy-7,7-dimethyl-1-propyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (Entry c)
- Substituents : Hydroxy (position 4), dimethyl (position 7), and propyl (position 1).
- Synthesis : Microwave irradiation with BiCl₃ catalysis, yielding moderate to high efficiency .
- Notable Features: The hydroxy and propyl groups may enhance solubility or binding affinity in biological systems compared to the methyl-only derivative.
4-Hydroxy-1-(2-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Substituents : Methoxyphenyl (position 1), hydroxy (position 4), dimethyl (position 7).
- Synthesis : BiCl₃-catalyzed microwave method (61% yield) .
- Spectral Data : IR peaks at 1738 cm⁻¹ (C=O) and 1668 cm⁻¹ (C=C), with ¹H-NMR confirming substituent placement .
7,7-Dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (12aa)
- Substituents : Phenyl (position 4), dimethyl (position 7).
- Synthesis : Molecular sieves in DCE at 55°C achieved 97% yield, highlighting the impact of reaction conditions on efficiency .
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Substituents : Isopropyl (position 1).
- Properties : Molecular weight 205.25; stored at 2–8°C, indicating stability concerns .
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Substituents : Bromo (position 3), dimethyl (position 7).
Structural Isomerism and Positional Effects
- 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: Methyl at position 7 instead of 1. This positional isomerism may alter steric effects and hydrogen-bonding capacity, though the compound is discontinued, suggesting synthesis or stability challenges .
- 7,8-Dihydroquinoline-2,5(1H,6H)-dione (Unsubstituted): Lacks methyl groups; lower molecular weight (163.17) and boiling point (412.34°C), implying reduced lipophilicity .
Biological Activity
1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H11NO2
- Molar Mass : 177.19 g/mol
- CAS Number : 57311-36-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 15.0 |
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 18.0 |
In these assays, the compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains. The minimum inhibitory concentrations (MICs) are listed in Table 2.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of the compound in a xenograft model of breast cancer. Mice treated with 10 mg/kg of the compound showed a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
